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Compound of Interest

Compound Name:
(4-(Aminomethyl)phenyl)

(phenyl)methanone hydrochloride

Cat. No.: B1271467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 4-

aminomethylbenzophenone hydrochloride (CAS: 24095-40-7). Due to the limited availability of

public domain experimental spectra for this specific compound, this document focuses on

predicted data based on its chemical structure. It also outlines the standard experimental

protocols for acquiring such data.

Chemical Structure and Functional Groups
4-aminomethylbenzophenone hydrochloride, also known as 4-benzoylbenzylamine

hydrochloride, possesses several key functional groups that give rise to characteristic

spectroscopic signals: a benzoyl group (a ketone bonded to two phenyl rings), a benzylamine

hydrochloride moiety, and two para-substituted benzene rings. Understanding the interplay of

these groups is crucial for interpreting its spectral data.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-aminomethylbenzophenone

hydrochloride. These predictions are based on established principles of NMR spectroscopy,

infrared spectroscopy, and mass spectrometry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1271467?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted ¹H NMR Spectral Data
Protons

Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

-NH₃⁺ 8.0 - 9.0 Broad singlet 3H

Aromatic (adjacent to

C=O, ortho)
7.7 - 7.9 Multiplet 2H

Aromatic (adjacent to

C=O, meta, para)
7.4 - 7.6 Multiplet 3H

Aromatic (para-

substituted ring)
7.3 - 7.5 Multiplet 4H

-CH₂- 4.0 - 4.3 Singlet 2H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (Ketone) 195 - 200

Aromatic (quaternary, attached to C=O) 135 - 140

Aromatic (para-substituted ring, quaternary) 130 - 135

Aromatic CHs 125 - 135

-CH₂- 40 - 45

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 3: Predicted Infrared (IR) Absorption Bands
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch (-NH₃⁺) 2800 - 3200 Broad, Strong

C-H stretch (aromatic) 3000 - 3100 Medium

C=O stretch (ketone) 1650 - 1680 Strong

N-H bend (-NH₃⁺) 1500 - 1600 Medium

C=C stretch (aromatic) 1450 - 1600 Medium to Strong

C-N stretch 1200 - 1350 Medium

C-H bend (aromatic) 690 - 900 Strong

Table 4: Predicted Mass Spectrometry Data
Parameter Predicted Value

Molecular Formula C₁₄H₁₄ClNO

Molecular Weight 247.72 g/mol

Molecular Ion (M⁺) of free base m/z 211.10

Key Fragmentation Peaks (free base) m/z 196, 105, 77

Note: In a typical mass spectrometry experiment, the hydrochloride salt would likely dissociate,

and the mass spectrum would show the molecular ion for the free base, 4-

aminomethylbenzophenone.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-aminomethylbenzophenone

hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or
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CD₃OD). The choice of solvent is critical as the amine protons are exchangeable and may

not be observed in D₂O.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

standard probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Process the data with appropriate phasing, baseline correction, and referencing (e.g., to

the residual solvent peak).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Process the data with appropriate phasing, baseline correction, and referencing.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr,

~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may

be necessary depending on the ionization technique.

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g.,

quadrupole, time-of-flight, or Orbitrap).

Data Acquisition:

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the

free base.

The mass range should be set to scan beyond the expected molecular weight (e.g., m/z

50-500).

For fragmentation studies (MS/MS), the molecular ion of interest is selected and subjected

to collision-induced dissociation (CID).

Visualized Workflows
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The following diagrams illustrate the general workflows for spectroscopic analysis and data

interpretation.

General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis
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Logical Flow of Spectral Data Interpretation
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Caption: Logical Flow of Spectral Data Interpretation

To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 4-
aminomethylbenzophenone hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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